molecular formula C15H15N3S B12014816 4-Methylbenzaldehyde N-phenylthiosemicarbazone CAS No. 74959-63-0

4-Methylbenzaldehyde N-phenylthiosemicarbazone

Cat. No.: B12014816
CAS No.: 74959-63-0
M. Wt: 269.4 g/mol
InChI Key: FTNXSZQYNDQSOQ-LFIBNONCSA-N
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Description

4-Methylbenzaldehyde N-phenylthiosemicarbazone, with the chemical formula C15H15N3S, is a compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are versatile molecules known for their diverse biological activities. This particular compound features a benzaldehyde group attached to a phenylthiosemicarbazone moiety.

Preparation Methods

The synthetic routes for 4-Methylbenzaldehyde N-phenylthiosemicarbazone involve condensation reactions between 4-methylbenzaldehyde and phenylthiosemicarbazide. The reaction typically occurs under reflux conditions in a suitable solvent (such as ethanol or methanol). The resulting product can be isolated and purified through recrystallization.

Industrial production methods may vary, but the laboratory synthesis serves as a foundation for scaled-up processes.

Chemical Reactions Analysis

4-Methylbenzaldehyde N-phenylthiosemicarbazone can participate in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding oximes or other derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The phenylthiosemicarbazone moiety can undergo substitution reactions with electrophiles. Common reagents include hydrazine hydrate, sodium borohydride, and various metal salts.

Major products formed from these reactions include the reduced aldehyde, substituted derivatives, and potentially cyclized compounds.

Scientific Research Applications

This compound has found applications in several fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Researchers explore its potential as an antimicrobial agent due to its thiosemicarbazone scaffold.

    Medicine: Investigations focus on its antitumor and antiviral properties.

    Industry: It may be used in the development of novel materials or as a ligand in coordination chemistry.

Mechanism of Action

The exact mechanism by which 4-Methylbenzaldehyde N-phenylthiosemicarbazone exerts its effects remains an active area of research. it likely involves interactions with cellular targets, such as enzymes or receptors. Further studies are needed to elucidate its precise mode of action.

Properties

CAS No.

74959-63-0

Molecular Formula

C15H15N3S

Molecular Weight

269.4 g/mol

IUPAC Name

1-[(E)-(4-methylphenyl)methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C15H15N3S/c1-12-7-9-13(10-8-12)11-16-18-15(19)17-14-5-3-2-4-6-14/h2-11H,1H3,(H2,17,18,19)/b16-11+

InChI Key

FTNXSZQYNDQSOQ-LFIBNONCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=S)NC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2

Origin of Product

United States

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